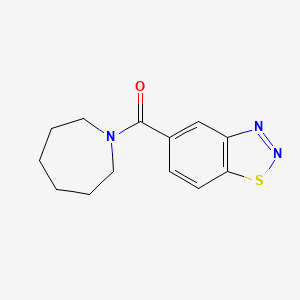

5-(1-氮杂环戊基羰基)-1,2,3-苯并噻二唑

描述

Synthesis Analysis

The synthesis of benzothiadiazole derivatives, including compounds related to 5-(1-azepanylcarbonyl)-1,2,3-benzothiadiazole, typically involves the condensation of appropriate precursors, cyclization reactions, and the use of catalysts to promote the formation of the thiadiazole ring. For example, synthesis approaches may start from compounds like 1,2,3-benzotriazole or employ methodologies that involve cyclization of thiosemicarbazide derivatives to form the thiadiazole ring (Shukla & Srivastava, 2008). Such processes underscore the versatility and complexity of synthesizing benzothiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives has been extensively studied using spectral, X-ray, and DFT studies to determine their stability, molecular organization, and the patterns of molecular association in the solid state. For instance, derivatives have been characterized by their intramolecular as well as intermolecular hydrogen bonding, crystallizing in specific systems that highlight the importance of directional S···N bonding and other characteristic interactions (Dani et al., 2013). These studies are crucial for understanding the molecular geometry and electronic structure, which are key to their reactivity and properties.

Chemical Reactions and Properties

Benzothiadiazoles participate in a variety of chemical reactions, reflecting their chemical properties. These reactions can include cyclization, condensation, and the formation of novel heterocyclic assemblies. The reactivity of these compounds often depends on their structural configuration, with specific functional groups enabling reactions that lead to the synthesis of compounds with potential biological activity (Petkevich et al., 2021).

Physical Properties Analysis

The physical properties of benzothiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The analysis of these properties is essential for their application in material science and biomedicine. For instance, the molecular organization of these compounds in the solid state can significantly affect their optoelectronic properties, making them valuable components in thin-film optoelectronic devices (Langis-Barsetti, Maris, & Wuest, 2017).

Chemical Properties Analysis

The chemical properties of 5-(1-azepanylcarbonyl)-1,2,3-benzothiadiazole and related compounds, such as their reactivity towards various reagents, stability under different conditions, and potential for undergoing various chemical transformations, are central to their utility in synthetic chemistry and pharmaceutical applications. Their interaction with biological targets can also be explored through molecular docking studies, revealing potential biological activities (Mirjafary et al., 2022).

科学研究应用

抗肿瘤活性

包括与 5-(1-氮杂环戊基羰基)-1,2,3-苯并噻二唑相关的结构在内的苯并噻唑在癌症研究中已显示出巨大的潜力。它们对各种人类乳腺癌细胞系表现出有效的抑制活性,并在体外和体内研究中显示出有希望的结果。它们的作用机制涉及选择性摄取到敏感细胞中,然后与芳烃受体 (AhR) 结合,诱导细胞色素 P450,并形成导致细胞死亡的 DNA 加合物。这种机制突出了苯并噻唑系列对癌症治疗的独特且可能是新颖的方法 (Shi 等人,1996; Bradshaw & Westwell,2004)。

腐蚀抑制

对包括苯并噻二唑衍生物在内的杂环化合物的研究已发现其作为金属腐蚀抑制剂的应用。这些研究评估了它们在酸性介质中保护低碳钢等金属的功效,表明特定的苯并噻二唑衍生物可以显着抑制腐蚀,而另一些衍生物可能会刺激腐蚀过程。这种双重性质强调了结构变化在确定这些化合物在防腐中的实际应用中的重要性 (Popova & Christov,2006)。

生化研究

苯并噻唑和相关的杂环化合物也因其在生物系统中的生化作用和相互作用而被探索。例如,某些苯并噻唑抑制过氧化氢酶和抗坏血酸过氧化物酶等酶,表明它们有可能调节植物和其他生物体中的氧化应激反应。这种抑制作用与化合物作为植物防御诱导剂的作用相一致,提供了对其生化和药理活性的见解 (Wendehenne 等人,1998)。

属性

IUPAC Name |

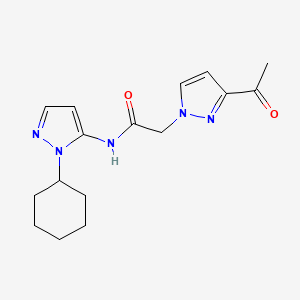

azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c17-13(16-7-3-1-2-4-8-16)10-5-6-12-11(9-10)14-15-18-12/h5-6,9H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJVCDDROHIKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)SN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)

![ethyl 4-({[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007176.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)

![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)

amino]methyl}phenol](/img/structure/B4007271.png)